molecular formula C9H8N2O3 B14792295 5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid

5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14792295
M. Wt: 192.17 g/mol
InChI Key: ZTGQHSDOEKVTHR-UHFFFAOYSA-N
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Description

5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a base-catalyzed cyclization of a hydroxylamine derivative with an α,β-unsaturated carbonyl compound . The pyrrole ring can then be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole or pyrrole rings .

Scientific Research Applications

5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-4-carboxylic acid
  • 1H-Pyrrole-2-carboxylic acid
  • 5-Methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an isoxazole and a pyrrole ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(5-methyl-1,2-oxazol-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-6(4-10-14-5)7-2-3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

ZTGQHSDOEKVTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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